molecular formula C10H16MnO4 B083462 Manganese(II) acetylacetonate CAS No. 14024-58-9

Manganese(II) acetylacetonate

Cat. No.: B083462
CAS No.: 14024-58-9
M. Wt: 255.17 g/mol
InChI Key: VNNDVNZCGCCIPA-UHFFFAOYSA-N
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Description

Manganese(II) acetylacetonate is a coordination complex derived from the acetylacetonate anion and manganese ions. It is a transition metal acetylacetonate that is trimeric in hydrocarbon solvents and monomeric and tetrahedral in its vapor state . This compound is known for its significant role in various chemical processes and applications due to its unique properties.

Mechanism of Action

Target of Action

Manganese(II) acetylacetonate, often abbreviated as Mn(acac)2, is a coordination complex derived from the acetylacetonate anion and manganese ions . The primary targets of this compound are various biochemical reactions where it acts as a catalyst or a precursor for nanoparticle research and polymer science .

Mode of Action

This compound interacts with its targets through its unique structure and reactivity. The ligand acetylacetonate is a β-diketone, which exists in two rapidly inter-convertible tautomeric forms . Typically, both oxygen atoms bind to the manganese to form a six-membered chelate ring . This structure allows the compound to act as a catalyst in a plethora of reactions .

Biochemical Pathways

This compound plays a significant role in various catalytic reactions. For instance, a this compound complex has been used as an effective and recyclable heterogeneous catalyst for the epoxidation of alkenes . Moreover, it has been involved in the oxidative cleavage of inactivated acetylacetone, resembling Dke1-catalyzed reactions of β-diketone and α-keto acid .

Pharmacokinetics

It’s known that the compound is trimeric in hydrocarbon solvents and monomeric and tetrahedral in its vapor state . These properties could influence its absorption, distribution, metabolism, and excretion, thus affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a catalyst. It facilitates various chemical transformations, contributing to the selectivities, reactivity, and atom economy needed for cost-effective approaches to critical chemical transformations .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the deposition temperature can affect the physicochemical characteristics of the composite material when the compound is used in aerosol-assisted metal organic chemical vapor deposition . Furthermore, the compound’s reactivity and regio- and stereoselectivity have been attributed to aggregation, which can be influenced by the solution and solid-state environment .

Biochemical Analysis

Biochemical Properties

Manganese(II) acetylacetonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is often attributed to the aggregation of metal enolates .

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese(II) acetylacetonate can be synthesized by treating a manganese salt with acetylacetone. The general reaction involves the treatment of manganese chloride with acetylacetone in the presence of a base to facilitate the removal of a proton from acetylacetone, shifting the equilibrium in favor of the complex formation . The reaction can be represented as: [ \text{Mn}^{2+} + 2 \text{Hacac} \rightarrow \text{Mn(acac)}_2 + 2 \text{H}^+ ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting manganese chloride with acetylacetone in an ethanol solution, followed by filtration and recrystallization to purify the product . The process ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Manganese(II) acetylacetonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Substitution: Various ligands can be introduced under controlled conditions to replace the acetylacetonate ligands.

Major Products:

    Oxidation: Manganese(III) acetylacetonate.

    Substitution: Complexes with different ligands depending on the reagents used.

Scientific Research Applications

Manganese(II) acetylacetonate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Iron(III) acetylacetonate
  • Cobalt(II) acetylacetonate
  • Nickel(II) acetylacetonate
  • Copper(II) acetylacetonate

Comparison: Manganese(II) acetylacetonate is unique due to its specific coordination properties and reactivity. Compared to other metal acetylacetonates, it exhibits distinct oxidation states and catalytic activities, making it suitable for specific applications in organic synthesis and material science .

Properties

CAS No.

14024-58-9

Molecular Formula

C10H16MnO4

Molecular Weight

255.17 g/mol

IUPAC Name

4-hydroxypent-3-en-2-one;manganese

InChI

InChI=1S/2C5H8O2.Mn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;

InChI Key

VNNDVNZCGCCIPA-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Mn]

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Mn]

14024-58-9

physical_description

Beige solid;  [Sigma-Aldrich MSDS]

Pictograms

Irritant; Health Hazard

Related CAS

17272-66-1 (Parent)

Synonyms

acetyl acetonate
acetyl acetonate, chromium (III) salt
acetyl acetonate, copper (+2) salt
acetyl acetonate, manganese (II) salt
acetyl acetonate, manganese (III) salt
acetyl acetonate, potassium salt
acetyl acetonate, sodium salt
acetylacetonate
chromium(III) acetylacetonate
copper acetylacetonate
copper(II) acetylacetonate
Cu(II) acetyl acetonate
cupric acetylacetonate
manganese acetylacetonate
Nd(III)-acetylacetonate
vanadyl acetylacetonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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